molecular formula C12H16F2O2 B7997273 4,5-Difluoro-3-n-pentoxybenzyl alcohol

4,5-Difluoro-3-n-pentoxybenzyl alcohol

Cat. No.: B7997273
M. Wt: 230.25 g/mol
InChI Key: LKTMRWYTVDBPCR-UHFFFAOYSA-N
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Description

4,5-Difluoro-3-n-pentoxybenzyl alcohol is a fluorinated benzyl alcohol derivative featuring a benzyl alcohol core (phenylmethanol) substituted with two fluorine atoms at the 4- and 5-positions and an n-pentoxy group (-O-C₅H₁₁) at the 3-position.

Properties

IUPAC Name

(3,4-difluoro-5-pentoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-2-3-4-5-16-11-7-9(8-15)6-10(13)12(11)14/h6-7,15H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTMRWYTVDBPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=CC(=C1)CO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-3-n-pentoxybenzyl alcohol typically involves the following steps:

    Starting Materials: The synthesis begins with a suitable benzyl alcohol derivative.

    Fluorination: Introduction of fluorine atoms at the 4 and 5 positions of the benzene ring can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Etherification: The n-pentoxy group is introduced through an etherification reaction, often using n-pentanol and a suitable catalyst like sulfuric acid or a Lewis acid.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Systems: Employing automated systems for precise control of reaction conditions and monitoring.

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-3-n-pentoxybenzyl alcohol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 4,5-Difluoro-3-n-pentoxybenzaldehyde or 4,5-Difluoro-3-n-pentoxybenzoic acid.

    Reduction: 4,5-Difluoro-3-n-pentoxybenzene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

4,5-Difluoro-3-n-pentoxybenzyl alcohol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Difluoro-3-n-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pentoxy group provides hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

  • 2,3,4,5,6-Pentafluorobenzyl alcohol : Fully fluorinated benzyl alcohol with fluorine atoms at all ortho, meta, and para positions.
  • (4,5-Difluoro-2-nitrophenyl)methanol: Differs by replacing the pentoxy group with a nitro (-NO₂) substituent at the 2-position.
  • 4-Fluoro-3-methyl-2-nitrobenzyl alcohol : Features a methyl group at the 3-position and nitro at the 2-position, with a single fluorine at the 4-position.

Data Table: Comparative Properties

Compound Name CAS RN Substituents Molecular Weight Boiling Point (°C) Melting Point (°C) Applications
4,5-Difluoro-3-n-pentoxybenzyl alcohol Not provided 3-O-n-pentyl, 4-F, 5-F Not available Not available Not available Synthetic intermediate (inferred)
2,3,4,5,6-Pentafluorobenzyl alcohol 440-60-8 2,3,4,5,6-F 198.08 114–115 (60 mmHg) 37–39 Reagent, fluorinated intermediate
(4,5-Difluoro-2-nitrophenyl)methanol 914095-13-9 4,5-F, 2-NO₂ Not available Not available Not available Research chemical
4-Fluoro-3-methyl-2-nitrobenzyl alcohol 1803736-89-1 4-F, 3-CH₃, 2-NO₂ Not available Not available Not available Intermediate in nitroaromatic synthesis
3-Nitrobenzyl alcohol Not provided 3-NO₂ Not available Not available Not available Pharmaceutical analysis standard

Substituent Effects on Properties

  • Pentafluorobenzyl alcohol exhibits a lower melting point (37–39°C) compared to non-fluorinated analogs due to reduced crystallinity . Fluorine atoms at the 4- and 5-positions in the target compound may sterically hinder electrophilic substitution reactions.
  • Pentoxy vs. Nitro Groups: The n-pentoxy chain in the target compound increases lipophilicity, favoring solubility in non-polar solvents.
  • Safety and Stability :
    • Nitro-substituted analogs (e.g., 3-nitrobenzyl alcohol) may pose explosion risks under high heat or shock, necessitating careful storage. The pentoxy group likely improves stability but requires protection from moisture due to the alcohol moiety .

Research Findings and Data Analysis

Physical Properties

  • Boiling/Melting Points : Fluorine substitution generally lowers melting points (e.g., 37–39°C for pentafluorobenzyl alcohol vs. ~25°C for benzyl alcohol) due to disrupted crystal packing. The pentoxy group’s bulk may further depress melting points in the target compound .
  • Solubility : Fluorine and nitro groups reduce water solubility, while alkoxy chains enhance solubility in organic solvents like dichloromethane or toluene.

Reactivity Trends

  • Acidity : Fluorine substitution increases the hydroxyl group’s acidity (pKa ~10–12 for fluorinated benzyl alcohols vs. ~15 for benzyl alcohol), facilitating deprotonation in base-catalyzed reactions .
  • Synthetic Utility : Nitro-substituted analogs are intermediates in pharmaceutical synthesis (e.g., nifedipine analogs), while pentoxy derivatives may serve as protecting groups or lipophilic modifiers .

Biological Activity

4,5-Difluoro-3-n-pentoxybenzyl alcohol is a compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure :
The molecular formula of this compound is C13H16F2OC_{13}H_{16}F_2O. The compound features a benzyl alcohol structure with a pentoxy group and difluoro substituents on the aromatic ring.

Synthesis :
The synthesis typically involves the reaction of 4,5-difluorobenzaldehyde with n-pentanol in the presence of a suitable catalyst. Common methods include:

  • Direct Alkylation : Using n-pentanol to alkylate the difluorobenzaldehyde.
  • Reduction Reactions : Reducing the corresponding aldehyde to yield the alcohol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays:

  • Breast Cancer Cells (MCF-7) : The compound demonstrated cytotoxic effects, leading to apoptosis in treated cells.
  • Mechanism of Action : The proposed mechanism involves the induction of reactive oxygen species (ROS), which can trigger cell death pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, disrupting their integrity and function.
  • Oxidative Stress Induction : By generating ROS, it can lead to oxidative damage in cells, promoting apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound:

  • Objective : To evaluate its effectiveness against common pathogens.
  • Methodology : Disk diffusion method was employed with varying concentrations of the compound.
  • Results : The compound showed zones of inhibition for both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum antimicrobial activity.

Case Study 2: Anticancer Properties

A study focused on the anticancer effects of this compound involved:

  • Objective : To assess cytotoxicity in breast cancer cell lines.
  • Methodology : MTT assay was utilized to determine cell viability post-treatment.
  • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating substantial anticancer potential.

Data Summary Table

PropertyValue
Molecular FormulaC13H16F2OC_{13}H_{16}F_2O
Antimicrobial MIC (E. coli)32 µg/mL
Antimicrobial MIC (S. aureus)16 µg/mL
Cytotoxic Concentration (MCF-7)IC50 = 10 µM

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